molecular formula C18H13F2N3OS B2509040 N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 872688-42-1

N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2509040
CAS RN: 872688-42-1
M. Wt: 357.38
InChI Key: QTEOJQWZMTWZGP-UHFFFAOYSA-N
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Description

The compound "N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide" is a derivative of sulfanilamide, which is a molecule known for its antimicrobial properties. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfanylacetamide groups have been synthesized and characterized, indicating a potential for biological activity, including antiviral properties against targets like SARS-CoV-2 protease .

Synthesis Analysis

The synthesis of related sulfanilamide derivatives involves multiple steps, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl

Scientific Research Applications

Vibrational Spectroscopic Signatures and Molecular Interactions

  • N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a molecule with antiviral properties, has been extensively characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study involved density functional theory calculations and explored molecular aspects like geometric equilibrium, hydrogen bonding, and harmonic vibrational wavenumbers. The vibrational spectral analysis and Hirshfeld surface analysis provided insights into the molecule's stability and intermolecular interactions, which are crucial for understanding its pharmacokinetic properties and inhibition activity against viruses (Mary et al., 2022).

Inhibition of Glutaminase and Anticancer Evaluation

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share structural similarities with N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models. The structure-activity relationship studies aimed to improve the drug-like properties of these compounds (Shukla et al., 2012).

Anticancer Activity of Arylsulfonyl Derivatives

  • A series of 4-arylsulfonyl-1,3-oxazoles, structurally related to N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, were synthesized and evaluated for their anticancer activities against a variety of cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of such molecules in cancer therapy (Zyabrev et al., 2022).

Antibacterial, Antifungal, and Anthelmintic Screening

  • Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, another molecule structurally akin to N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. The study not only provided insights into the biological activities of these compounds but also explored their potential in latent fingerprint analysis for forensic applications (Khan et al., 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3OS/c19-13-6-7-16(14(20)10-13)21-17(24)11-25-18-9-8-15(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEOJQWZMTWZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

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